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The advent of CRISPR-Cas9 technology has revolutionized genetic research across numerous
species, and the goldfish, Carassius auratus, is no exception. This powerful gene-editing tool
has opened up new avenues for investigating the genetic underpinnings of various biological
processes in this important model organism, which has long been studied for its diverse
ornamental traits and resilience. This document provides detailed application notes and
experimental protocols for utilizing CRISPR-Cas9 in goldfish research, tailored for researchers,
scientists, and professionals in drug development.

Application Notes

The CRISPR-Cas9 system has been successfully employed in Carassius auratus to achieve
targeted gene knockouts, facilitating the study of gene function in vivo. Key research areas
include developmental biology, pigmentation, and disease modeling.

One prominent application has been the investigation of genes controlling body morphology
and fin development. For instance, the disruption of the low-density lipoprotein receptor-related
protein 6a (Irp6a) gene, a co-receptor in the Wnt signaling pathway, has been shown to cause
significant abnormalities in median fin formation and somitogenesis in goldfish.[1][2][3][4][5]
This highlights the utility of CRISPR-Cas9 in elucidating the molecular mechanisms that have
been subjected to centuries of artificial selection in ornamental goldfish.
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Another significant area of research is the manipulation of pigmentation pathways. The
tyrosinase (tyr) gene, a key enzyme in melanin synthesis, has been successfully targeted to
induce albinism in Carassius auratus. This not only provides insights into the genetics of
coloration but also offers a method for creating specific genetic strains for further studies.

The CRISPR-Casl12a (Cpfl) system, a related gene-editing tool, has also been demonstrated
to be effective in goldfish, with its editing efficiency being temperature-dependent. This
suggests that optimizing experimental conditions, such as incubation temperature, can
enhance the outcomes of gene editing in this poikilothermic species.

Quantitative Data Summary

The efficiency of CRISPR-Cas9-mediated gene editing in Carassius auratus can vary
depending on the target gene, the specific SQRNA sequence, and the experimental conditions.
Below is a summary of quantitative data from published research.
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Experimental Protocols

The following protocols provide a detailed methodology for CRISPR-Cas9-mediated gene
editing in Carassius auratus. These are compiled from various sources and adapted for
goldfish research.

Protocol 1: sgRNA Design and Synthesis

o Target Site Selection:
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o ldentify the target gene sequence in the Carassius auratus genome.

o Use online design tools such as CRISPOR to identify potential SQRNA target sites. Select
targets with high predicted on-target scores and low predicted off-target scores. Target
sites should precede a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for
Streptococcus pyogenes Cas9).

e Oligonucleotide Synthesis:
o Synthesize two complementary oligonucleotides for each target site.

o The forward oligo should contain the T7 promoter sequence (5'-
TAATACGACTCACTATAG-3'), followed by the 20-nucleotide target sequence (excluding
the PAM), and a scaffold sequence.

o The reverse oligo is the reverse complement of the target and scaffold sequence.
» sgRNA Template Assembly (PCR):

o Assemble the DNA template for in vitro transcription via PCR using the synthesized oligos
and a scaffold template plasmid.

e In Vitro Transcription (IVT):

o Use a T7 RNA polymerase-based in vitro transcription kit to synthesize the sgRNA from
the PCR template.

o Purify the synthesized sgRNA using a suitable RNA purification Kit.

o Assess the quality and concentration of the sgRNA using gel electrophoresis and a
spectrophotometer. Store at -80°C.

Protocol 2: Cas9 mRNA Synthesis

¢ Plasmid Linearization:

o Linearize a plasmid containing the Cas9 coding sequence downstream of a T7 promoter.
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* In Vitro Transcription:

o Synthesize Cas9 mRNA from the linearized plasmid using a T7 mMMESSAGE mMACHINE
kit, which incorporates a 5' cap and a poly(A) tail.

 Purification:
o Purify the Cas9 mRNA using lithium chloride precipitation or a suitable RNA purification Kit.

o Verify the integrity and concentration of the mRNA and store it at -80°C.

Protocol 3: Preparation of Cas9 Ribonucleoprotein
(RNP) Complex

An alternative to injecting Cas9 mRNA is to inject a pre-formed RNP complex of Cas9 protein
and sgRNA, which can lead to higher editing efficiency and reduced toxicity.

o Component Preparation:

o Dilute purified Cas9 protein to a working concentration (e.g., 1 pg/uL) in Cas9 working
buffer (e.g., 20 mM HEPES; 150 mM KCI, pH 7.5).

o Dilute the purified sgRNA to the desired concentration in nuclease-free water.
* RNP Assembly:
o Combine the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2).
o Incubate the mixture at 37°C for 10-15 minutes to allow the RNP complex to form.

o Keep the RNP solution on ice until microinjection.

Protocol 4: Goldfish Embryo Microinjection

o Embryo Collection:
o Induce spawning in adult goldfish.

o Collect freshly fertilized eggs and wash them with embryo medium.
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o Maintain the embryos at a constant temperature (e.g., 23-24°C).

e Microinjection Preparation:

o Prepare the injection mix containing Cas9 mRNA (e.g., 100-300 ng/pL) and sgRNA (e.g.,
25-50 ng/uL) or the pre-formed RNP complex in nuclease-free water with a tracking dye
(e.g., Phenol Red).

o Pull microinjection needles from glass capillaries.
e Microinjection:
o Align the one-cell stage embryos in an agarose injection mold.
o Inject approximately 1-2 nL of the injection mix into the cytoplasm of each embryo.
e Post-injection Care:
o Transfer the injected embryos to a new dish with fresh embryo medium.
o Incubate the embryos at the appropriate temperature and monitor their development.

o Remove any dead or developmentally abnormal embryos.

Protocol 5: Analysis of Gene Editing Efficiency

e Genomic DNA Extraction:
o At 24-48 hours post-fertilization, individually collect a subset of embryos.
o Extract genomic DNA from each embryo.
o PCR Amplification:
o Design primers to amplify the genomic region surrounding the sgRNA target site.
o Perform PCR on the extracted genomic DNA.

e Mutation Detection:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Sanger Sequencing and ICE Analysis: Purify the PCR products and send them for Sanger
sequencing. Analyze the resulting chromatograms using a tool like Inference of CRISPR
Edits (ICE) to quantify the frequency and spectrum of insertions and deletions (indels).

o Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation introduces or
destroys a restriction enzyme site, digest the PCR product with the corresponding enzyme
and analyze the fragments by gel electrophoresis.

o T7 Endonuclease | (T7E1) Assay: This assay can detect heteroduplex DNA formed
between wild-type and mutated DNA strands.

Mandatory Visualizations
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Caption: Experimental workflow for CRISPR-Cas9 gene editing in Carassius auratus.
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Caption: Simplified Wnt signaling pathway and the role of LRP6a targeted by CRISPR-Cas9.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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